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molecular formula C8H7NO5 B3016954 2-Hydroxy-3-methoxy-4-nitrobenzaldehyde CAS No. 20041-61-6

2-Hydroxy-3-methoxy-4-nitrobenzaldehyde

Cat. No. B3016954
M. Wt: 197.146
InChI Key: PAQVXXZKNYZUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07329753B2

Procedure details

17.2 g of 2-hydroxy-3-methoxy-4-nitrobenzaldehyde (J. Het. Chem. 33, (1996), 1171) in 350 ml of dichloromethane is slowly mixed at 0° C. with 175 ml of boron tribromide solution (1 M in dichloromethane), and it is stirred for another 4 hours. The batch is added to ice water, the organic phase is separated, and the aqueous phase is extracted with dichloromethane. The combined organic phases are washed with water, and the solvent is removed in a vacuum. 15.2 g of 2,3-dihydroxy-4-nitrobenzaldehyde is obtained as a red solid, flash point 122-126° C.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([O:10]C)=[C:8]([N+:12]([O-:14])=[O:13])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].B(Br)(Br)Br>ClCCl>[OH:1][C:2]1[C:9]([OH:10])=[C:8]([N+:12]([O-:14])=[O:13])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5]

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1OC)[N+](=O)[O-]
Name
Quantity
175 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
350 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
is stirred for another 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic phases are washed with water
CUSTOM
Type
CUSTOM
Details
the solvent is removed in a vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=C(C=O)C=CC(=C1O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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